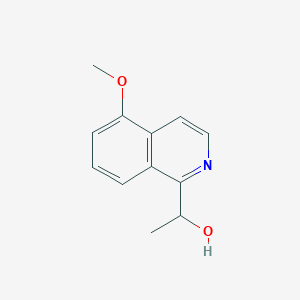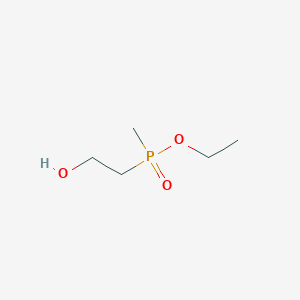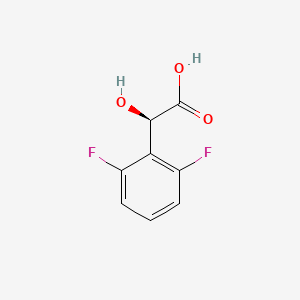![molecular formula C8H8N2O B12956591 4-Methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12956591.png)
4-Methoxypyrrolo[1,2-b]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxypyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a fused pyrrole and pyridazine ring system with a methoxy group attached at the fourth position. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrrolo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with 2,5-dimethoxytetrahydrofuran, followed by cyclization in the presence of a strong acid such as hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: 4-Methoxypyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products:
Oxidation: 4-Hydroxy- or 4-carbonyl-pyrrolo[1,2-b]pyridazine.
Reduction: Dihydro-4-methoxypyrrolo[1,2-b]pyridazine.
Substitution: Halogenated derivatives of this compound.
科学研究应用
4-Methoxypyrrolo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 4-Methoxypyrrolo[1,2-b]pyridazine exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The fused ring system provides a rigid scaffold that can fit into the active sites of target proteins, thereby modulating their activity.
相似化合物的比较
4-Methoxypyrrolo[1,2-b]pyridazine can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyridazine: Lacks the methoxy group, which may result in different biological activities.
Pyrrolo[2,1-b]pyridazine: Has a different ring fusion pattern, affecting its chemical reactivity and biological properties.
4-Methylpyrrolo[1,2-b]pyridazine: The methyl group instead of the methoxy group can lead to variations in hydrophobicity and binding interactions.
属性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
4-methoxypyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-5-9-10-6-2-3-7(8)10/h2-6H,1H3 |
InChI 键 |
HMWQGFNBHYTKIK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=NN2C1=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)

![6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)


![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)





![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)


